5-Chloro-2-hydrazinylnicotinonitrile
Description
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Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-2-hydrazinylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11) |
InChI Key |
PKWKVDLJFZOLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)NN)Cl |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and weight of 5-Chloro-2-hydrazinylnicotinonitrile
Structural Characterization, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
5-Chloro-2-hydrazinylnicotinonitrile (CAS: 1504083-71-9) is a highly functionalized pyridine derivative serving as a critical "push-pull" scaffold in medicinal chemistry. Characterized by an electron-deficient pyridine core substituted with a nucleophilic hydrazine group, an electrophilic nitrile, and a lipophilic chlorine atom, this molecule acts as a versatile linchpin for synthesizing fused bicyclic heterocycles, particularly pyrazolo[3,4-b]pyridines .
This guide provides a comprehensive technical analysis of its molecular properties, a validated protocol for its synthesis via Nucleophilic Aromatic Substitution (
Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 5-Chloro-2-hydrazinylpyridine-3-carbonitrile |
| CAS Number | 1504083-71-9 |
| Molecular Formula | |
| Molecular Weight | 168.58 g/mol |
| Exact Mass | 168.0203 |
| SMILES | N#CC1=C(NN)N=CC(Cl)=C1 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol, Water |
Structural Analysis
The molecule exhibits a planar geometry dominated by the pyridine ring. Its reactivity is defined by three distinct electronic features:
-
The Nitrile Group (
-CN): A strong electron-withdrawing group (EWG) that dramatically lowers the LUMO energy of the pyridine ring, activating the adjacent position for nucleophilic attack. -
The Chlorine Atom (
-Cl): Provides metabolic stability (blocking oxidative metabolism at the 5-position) and enhances lipophilicity ( ), a crucial parameter for membrane permeability in drug candidates. -
The Hydrazine Moiety (
-NHNH ): Acts as a bidentate nucleophile. While the atom is conjugated with the pyridine ring (reducing its basicity), the terminal amine remains highly nucleophilic, enabling rapid cyclization reactions.
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
The most robust synthetic route involves the displacement of a halide leaving group at the 2-position of the nicotinonitrile core by hydrazine hydrate.
Reaction Scheme
The reaction proceeds via an addition-elimination mechanism. The 3-cyano group is essential; without it, the reaction would require significantly harsher conditions (e.g., high pressure or palladium catalysis).
Figure 1:
Experimental Procedure
Safety Note: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. All operations must be performed in a fume hood.
-
Preparation: Charge a reaction vessel with 2,5-dichloronicotinonitrile (1.0 equiv) and absolute ethanol (10 mL/g).
-
Addition: Cool the solution to 0°C. Add hydrazine hydrate (2.5 equiv) dropwise over 15 minutes. Note: Excess hydrazine is used to scavenge HCl and prevent bis-substitution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) will disappear, and a lower fluorescent spot will appear.
-
-
Workup: The product typically precipitates from the ethanol solution as a yellow solid.
-
Purification: If necessary, recrystallize from Ethanol/DMF. Drying under high vacuum affords the pure title compound.
Spectroscopic Characterization
Validation of the structure relies on confirming the presence of the hydrazine unit and the integrity of the pyridine ring.
| Technique | Expected Signals / Interpretation |
| IR Spectroscopy | 3300–3150 cm |
| Mass Spectrometry | m/z 169/171 [M+H] |
Application: The Pyrazolopyridine Pathway
The primary utility of 5-chloro-2-hydrazinylnicotinonitrile is its ability to undergo intramolecular cyclization to form 3-amino-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in kinase inhibitors (e.g., substituted derivatives targeting B-Raf or EGFR).
This "self-validating" reactivity is a key purity test: if the hydrazine group is correctly installed, heating the compound in acidic media or high-boiling solvents triggers the attack of the terminal nitrogen onto the nitrile carbon.
Figure 2: The intramolecular cyclization pathway. The terminal hydrazine nitrogen attacks the electrophilic nitrile carbon, forming the fused pyrazole ring.
References
-
MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules. Retrieved from [Link]
-
PubChem. (2025).[3] 5-Chloro-2-hydrazinylpyridine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Chloro-2-hydrazinylnicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-hydrazinylnicotinonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and synonyms, and presents a thorough analysis of its synthesis, physicochemical properties, and spectral characterization. A significant focus is placed on its critical role as a precursor in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, which are prominent scaffolds in the development of novel therapeutics, including kinase inhibitors. The guide also explores the potential pharmacological applications of its derivatives, highlighting their antimicrobial and antitumor activities. Safety and handling protocols are addressed to ensure its proper use in a laboratory setting. This document serves as an essential resource for researchers and scientists engaged in the design and development of new chemical entities for various therapeutic targets.
Chemical Identity and Synonyms
5-Chloro-2-hydrazinylnicotinonitrile is a substituted pyridine derivative characterized by the presence of a chloro, a hydrazinyl, and a nitrile functional group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
| Identifier | Value |
| Systematic Name | 5-Chloro-2-hydrazinylpyridine-3-carbonitrile |
| CAS Number | 1504083-71-9[1] |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol [1] |
| Synonyms | 5-Chloro-2-hydrazineylnicotinonitrile |
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of 5-Chloro-2-hydrazinylnicotinonitrile is through the nucleophilic aromatic substitution of a suitable precursor, typically 2,5-dichloronicotinonitrile, with hydrazine hydrate.
Synthetic Pathway: Hydrazinolysis of 2,5-Dichloronicotinonitrile
The synthesis involves the selective displacement of the chlorine atom at the C-2 position of the pyridine ring by the hydrazinyl group. The C-2 position is more activated towards nucleophilic attack than the C-5 position due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring and the nitrile group at the C-3 position.
Caption: General schematic for the synthesis of 5-Chloro-2-hydrazinylnicotinonitrile.
Causality Behind Experimental Choices:
-
Choice of Precursor: 2,5-Dichloronicotinonitrile is the ideal starting material due to the differential reactivity of the two chlorine atoms. The chloro group at the 2-position is significantly more labile and susceptible to nucleophilic displacement.
-
Hydrazine Hydrate as Nucleophile: Hydrazine is a potent nucleophile that readily attacks the electron-deficient C-2 position of the pyridine ring. The use of hydrazine hydrate is common and practical for this transformation.
-
Solvent and Temperature: The reaction is typically carried out in a polar protic solvent like ethanol or a polar aprotic solvent such as dioxane to facilitate the dissolution of the reactants and the reaction progress. Heating under reflux is generally required to overcome the activation energy of the substitution reaction. The hydrazinolysis of 2-chloronicotinonitriles often necessitates heating, for instance, by refluxing in ethanol for several hours.[2]
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis of 5-Chloro-2-hydrazinylnicotinonitrile:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or 1,4-dioxane.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then washed with a cold solvent (e.g., water or ethanol) to remove any unreacted hydrazine hydrate and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford 5-Chloro-2-hydrazinylnicotinonitrile as a solid.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of 5-Chloro-2-hydrazinylnicotinonitrile is essential for confirming its identity and purity.
Physicochemical Properties
| Property | Value |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 160-162 °C[2] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols. |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The two aromatic protons will likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The protons of the -NHNH₂ group will appear as two separate signals, a broad singlet for the -NH- proton and another broad singlet for the -NH₂ protons, which are exchangeable with D₂O. For example, in a related compound, 4-(4-Chlorophenyl)-2-hydrazinyl-6-phenylnicotinonitrile, the NH₂ protons appear as a broad singlet at 4.67 ppm and the NH proton as a broad singlet at 8.41 ppm.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The chemical shifts of the pyridine ring carbons will be influenced by the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present.
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group.
-
C≡N stretching: A sharp, medium-intensity peak around 2220-2230 cm⁻¹ characteristic of the nitrile group.
-
C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region due to the aromatic pyridine ring.
-
C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bond.
-
Applications in Drug Discovery and Medicinal Chemistry
5-Chloro-2-hydrazinylnicotinonitrile is a highly valuable building block in drug discovery, primarily serving as a key intermediate for the synthesis of fused heterocyclic compounds with diverse pharmacological activities.
Precursor for Pyrazolo[3,4-b]pyridine Derivatives
The most significant application of 5-Chloro-2-hydrazinylnicotinonitrile is in the synthesis of pyrazolo[3,4-b]pyridines. This is achieved through a cyclization reaction, often with a suitable carbonyl compound or an equivalent. The hydrazinyl group at the C-2 position and the nitrile group at the C-3 position are perfectly positioned to undergo an intramolecular cyclization to form the pyrazole ring fused to the pyridine core.
Sources
literature review of 5-Chloro-2-hydrazinylnicotinonitrile synthesis
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydrazinylnicotinonitrile
Authored by Gemini, Senior Application Scientist
Introduction: The Significance of 5-Chloro-2-hydrazinylnicotinonitrile
5-Chloro-2-hydrazinylnicotinonitrile is a substituted pyridine derivative that serves as a crucial heterocyclic building block in the landscape of pharmaceutical and materials science. Its unique structural arrangement, featuring a reactive hydrazinyl group, a cyano moiety, and a strategically placed chlorine atom, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. These include pyrazolo[3,4-b]pyridines, triazolopyridines, and other fused heterocyclic systems, which are core scaffolds in many biologically active compounds. The strategic placement of the chloro and cyano groups on the pyridine ring modulates its electronic properties, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent methodologies, underlying mechanisms, and practical laboratory protocols for its preparation.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient method for synthesizing 5-Chloro-2-hydrazinylnicotinonitrile is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reaction of a di-halogenated precursor, typically 2,5-dichloronicotinonitrile, with hydrazine hydrate.
Mechanistic Underpinnings
The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the cyano (-CN) group at the 3-position and the chloro group at the 5-position. The reaction proceeds via a well-established addition-elimination mechanism:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring. This position is highly activated for substitution.
-
Formation of a Meisenheimer Complex: The initial attack results in the formation of a negatively charged intermediate, known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized and stabilized by the electron-withdrawing cyano group and the ring nitrogen atom.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion from the C-2 position, which is a good leaving group. This step is typically the rate-determining step of the reaction.
The selectivity of the reaction, where hydrazine preferentially displaces the chlorine at the C-2 position over the one at the C-5 position, is governed by the electronic activation provided by the ring nitrogen and the adjacent cyano group.
Visualizing the Synthesis Pathway
The overall synthetic transformation from the precursor to the final product is illustrated below.
Caption: Mechanism of SNAr for 5-Chloro-2-hydrazinylnicotinonitrile synthesis.
Detailed Experimental Protocol: Hydrazinolysis
Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [1]Always handle it in a fume hood with appropriate PPE. Anhydrous hydrazine can be explosive. [2]
-
Setup: To a solution of 2,5-dichloronicotinonitrile (1 eq.) in a suitable solvent such as ethanol or 1-butanol (approx. 10 volumes), add hydrazine hydrate (typically 1.5-3 eq.) dropwise at room temperature. [3]2. Reaction: Heat the reaction mixture to reflux (e.g., 100°C in 1-butanol) and stir for the required duration (e.g., 4-48 hours). [3]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. [3]5. Purification: Wash the collected solid or the combined organic extracts with water to remove excess hydrazine hydrate. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol or another suitable solvent to afford the pure 5-Chloro-2-hydrazinylnicotinonitrile.
Alternative Synthetic Routes
While hydrazinolysis of 2-halonicotinonitriles is the most common method, other pathways exist:
-
From 2-Alkoxynicotinonitriles: Reaction of 5-chloro-2-alkoxynicotinonitrile with hydrazine can also yield the desired product. This route is less direct as it requires the initial synthesis of the alkoxy precursor. [4]* Displacement of Sulfur Groups: Nucleophilic displacement of a sulfur-containing group, such as a methylthio (-SMe) group, from the 2-position of the pyridine ring by hydrazine is another viable, albeit less common, alternative. [4]
Conclusion
The synthesis of 5-Chloro-2-hydrazinylnicotinonitrile is most reliably achieved through the nucleophilic aromatic substitution of 2,5-dichloronicotinonitrile with hydrazine hydrate. The reaction is robust, scalable, and proceeds in good yield. The choice of solvent and temperature allows for the optimization of reaction times and conditions. Understanding the underlying SNAr mechanism is key to troubleshooting and adapting the procedure for related heterocyclic syntheses. The protocols outlined in this guide, grounded in established literature, provide a solid framework for the successful laboratory preparation of this valuable chemical intermediate.
References
-
A. M. Sakharov, V. N. Yarovenko, M. M. Krayushkin. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]
-
B. Shi, W. Lewis, I. B. Campbell, C. J. Moody. (2009). A Concise Route to Pyridines from Hydrazides by Metal Carbene N-H Insertion, 1,2,4-Triazine Formation, and Diels-Alder Reaction. Organic Letters. Available at: [Link]
-
O. R. Thiel, M. M. Achmatowicz. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available at: [Link]
- Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Organic Syntheses. Available at: [Link]
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). ACADSAN. Available at: [Link]
-
P. Bravo, et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
B. Shi, et al. (2009). A concise route to pyridines from hydrazides by metal carbene N-H insertion, 1,2,4-triazine formation, and Diels-Alder reaction. PubMed. Available at: [Link]
- V. M. Samokyszyn, et al. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Unknown Source.
- Google Patents. (n.d.). The preparation method of 5- chloro-2-nitroanilines. Google Patents.
-
A. Oniga, et al. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
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The Ascendant Therapeutic Promise of 5-Chloro-2-hydrazinylnicotinonitrile Derivatives: A Technical Guide for Drug Discovery
For Immediate Release: Shanghai, China – February 17, 2026 – In the relentless pursuit of novel therapeutic agents, the scientific community has turned its attention to a promising class of heterocyclic compounds: 5-Chloro-2-hydrazinylnicotinonitrile derivatives. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the synthesis, biological potential, and mechanistic underpinnings of these versatile molecules, positioning them as a focal point for the next generation of antimicrobial and anticancer therapies.
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
Nicotinonitrile, or 3-cyanopyridine, and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a range of marketed drugs.[1] The inherent chemical reactivity of the cyano and pyridine functionalities, coupled with the electronic influence of various substituents, provides a rich scaffold for the design of novel bioactive compounds. The introduction of a chloro group at the 5-position and a hydrazinyl moiety at the 2-position of the nicotinonitrile ring system creates a unique chemical entity, 5-Chloro-2-hydrazinylnicotinonitrile, which serves as a versatile precursor for a diverse array of heterocyclic derivatives with significant therapeutic potential.
This guide will navigate the synthetic pathways originating from this key intermediate, explore the compelling antimicrobial and anticancer activities of its derivatives, and delve into the structure-activity relationships that govern their biological efficacy.
Synthetic Pathways: From Core Intermediate to Diverse Heterocyclic Systems
The strategic location of the hydrazinyl and chloro substituents on the nicotinonitrile core allows for a variety of cyclization and condensation reactions, leading to the formation of fused and substituted heterocyclic systems.
Synthesis of the Core Intermediate: 5-Chloro-2-hydrazinylnicotinonitrile
The journey begins with the synthesis of the pivotal starting material. While various methods exist for the synthesis of substituted pyridines, a common route to 2-hydrazinylnicotinonitriles involves the nucleophilic displacement of a leaving group, such as a halogen, at the 2-position of the pyridine ring by hydrazine hydrate. For instance, 4,6-diaryl-2-hydrazinyl-3-cyanopyridines can be synthesized in high yields by reacting the corresponding 2-bromonicotinonitriles with hydrazine hydrate in 1,4-dioxane at room temperature.[2] This mild and efficient method provides a reliable pathway to the core hydrazinyl intermediate.
Derivatization Strategies: Building a Library of Bioactive Molecules
The true potential of 5-Chloro-2-hydrazinylnicotinonitrile lies in its versatility as a synthon for a multitude of heterocyclic derivatives.
The reaction of 2-hydrazinylpyridines with various reagents can lead to the formation of fused pyrazole rings. For example, the reaction of 2-chloropyridines with hydrazine hydrate can yield pyrazolo[3,4-b]pyridines.[1] This transformation is a key strategy for accessing this class of compounds, which has demonstrated significant biological activity.
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines [1]
-
Reaction Setup: Dissolve the starting 2-chloropyridine derivative in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture at reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and isolate the product through filtration or extraction. Purify the crude product by recrystallization or column chromatography.
The intramolecular cyclization of the hydrazinyl group with the cyano group or a suitably placed electrophile on the pyridine ring is a common strategy for forming the fused pyrazole system.
The hydrazinyl moiety is also a key functional group for the synthesis of triazole derivatives. Reaction with reagents containing a C=S or C=N bond, followed by cyclization, can lead to the formation of triazole rings. The resulting[1][3][4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer effects.[5]
Experimental Protocol: Synthesis of 1,2,4-Triazole-Pyridine Hybrids [6]
-
Dithiocarbazate Formation: React a nicotinohydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazate intermediate.
-
Triazole Ring Formation: Cyclize the intermediate with ammonia solution to yield a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.
-
Derivatization: React the resulting triazole with various substituted benzyl derivatives to produce a library of hybrid compounds.
The reaction of the hydrazinyl group with aldehydes and ketones readily forms hydrazone derivatives. This simple condensation reaction allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.[7]
Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazone derivatives.
Biological Potential: A Dual Threat Against Disease
Derivatives of 5-Chloro-2-hydrazinylnicotinonitrile have emerged as promising candidates in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine scaffold, directly accessible from 2-hydrazinylnicotinonitriles, is a known pharmacophore for antimicrobial agents.[3] Studies have shown that derivatives of this class exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also been designed and synthesized, with some compounds showing high potential against Staphylococcus aureus and Klebsiella pneumoniae.[8]
Table 1: Representative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine 6d | Bacillus subtilis | 12.5 | [1] |
| Pyrazolo[3,4-b]pyridine 6d | Staphylococcus aureus | 25 | [1] |
| Pyrazolo[3,4-b]pyridine 6g | Escherichia coli | 25 | [1] |
| Pyrazolo[3,4-b]pyridine 6g | Pseudomonas aeruginosa | 50 | [1] |
| Pyrazolo[3,4-b]pyridine-Triazole Hybrid 27 | Staphylococcus aureus | - (Zone of Inhibition: 18 ± 0.95 mm) | [8] |
| Pyrazolo[3,4-b]pyridine-Triazole Hybrid 27 | Klebsiella pneumoniae | - (Zone of Inhibition: 16 ± 0.82 mm) | [8] |
Anticancer Activity
The nicotinonitrile moiety is a key feature in several approved anticancer drugs. Derivatives incorporating triazole and pyrazole rings have also demonstrated significant antiproliferative activity. For instance,[1][3][4]triazolo[1,5-a]pyrimidine derivatives have been identified as potential anticancer agents.[9] Furthermore, novel[1][3][10]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment have shown potent and selective anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against prostate cancer cells (PC3).[7]
Signaling Pathway Implicated in Anticancer Activity
The anticancer activity of many heterocyclic compounds, including those derived from nicotinonitrile, often involves the inhibition of key cellular signaling pathways. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade, which plays a crucial role in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and potential inhibition by nicotinonitrile derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-Chloro-2-hydrazinylnicotinonitrile derivatives is intricately linked to their structural features. Key SAR insights include:
-
The Role of the 5-Chloro Substituent: The presence of a chlorine atom can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross cell membranes and interact with target proteins.
-
Nature of the Heterocyclic Ring: The type of heterocyclic system derived from the hydrazinyl group (e.g., pyrazole, triazole) plays a crucial role in determining the specific biological activity and target selectivity.
-
Substituents on the Heterocyclic Ring: The nature and position of substituents on the newly formed heterocyclic ring and the nicotinonitrile core can dramatically impact potency and selectivity. For example, in a series of[1][3][4]triazolo[1,5-a]pyridinylpyridines, the position and type of substituent on the pyridine ring were found to be critical for their antiproliferative activity.[5]
Future Directions and Conclusion
The derivatives of 5-Chloro-2-hydrazinylnicotinonitrile represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of a diverse range of heterocyclic compounds from this common intermediate, coupled with the promising antimicrobial and anticancer activities observed in related structures, underscores the importance of further exploration in this area.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a comprehensive library of derivatives with systematic variations in the heterocyclic system and its substituents.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and safety of lead candidates in preclinical animal models.
References
- Al-Ghorbani, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 115-122.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 5(1), 226-237.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- Orlewska, C., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 62(3), 187-194.
- Kumar, A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(21), 7586.
- Various Authors. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
-
Various Authors. (n.d.). Discovery of[1][3][4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate.
- Lavid, J. D., et al. (2022).
- El-Metwaly, N. M., et al. (2026). Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Helvetica Chimica Acta, e202500123.
- S. Al-Otaibi, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Various Authors. (2024). A comprehensive review on triazoles as anticancer agents. DergiPark.
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][3][4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.
- Various Authors. (n.d.). Design, synthesis, and antimicrobial activity of fluorophore 1,2,3-triazoles linked nicotinonitrile derivatives.
- Sławiński, J., et al. (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(12), 127204.
- Various Authors. (n.d.). Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
-
Sun, K., et al. (2020). Novel[1][3][10]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424.
-
Fallacara, A. L., et al. (2018). The[1][3][4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 13(13), 1319-1329.
- Various Authors. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Bouyahya, A., et al. (2021).
- El-Gamal, M. I., et al. (2021). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 11(52), 32875-32891.
- Sharma, D., & Narasimhan, B. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 94-100.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation.
- Romo, D., & Shokri, A. (2022).
- Various Authors. (n.d.). A Comprehensive review on 1, 2,4 Triazole. IOSR Journal of Pharmacy and Biological Sciences.
- Li, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(11), 20586-20597.
- Al-Zaydi, K. M. (2014).
- Various Authors. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
- Various Authors. (n.d.). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
using 5-Chloro-2-hydrazinylnicotinonitrile as a pharmaceutical intermediate
Topic: Strategic Utilization of 5-Chloro-2-hydrazinylnicotinonitrile as a Pharmaceutical Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Strategic Scaffold for Pyrazolo[3,4-b]pyridine Kinase Inhibitors[1]
Executive Summary
5-Chloro-2-hydrazinylnicotinonitrile (CAS: 1504083-71-9) represents a "privileged structure" in modern medicinal chemistry. Its unique trisubstituted pyridine core—featuring an electron-withdrawing chlorine at C5, a nucleophilic hydrazine at C2, and an electrophilic nitrile at C3—makes it an ideal precursor for the rapid assembly of pyrazolo[3,4-b]pyridines .
This fused bicyclic system is a bioisostere of the purine ring, making it a critical scaffold in the design of ATP-competitive kinase inhibitors (e.g., CDK9, GSK-3, TRK) and anti-infective agents. This guide details the mechanistic rationale, optimized synthetic protocols, and quality control measures for utilizing this intermediate in high-value drug discovery campaigns.
Chemical Profile & Reactivity Analysis
Compound Identity:
-
IUPAC Name: 5-Chloro-2-hydrazinylpyridine-3-carbonitrile
-
Molecular Formula:
-
Molecular Weight: 168.58 g/mol
-
Key Functional Groups:
-
C2-Hydrazine: Primary nucleophile (alpha-effect enhanced).
-
C3-Nitrile: Electrophile for cyclization (Pinner-type or nucleophilic attack).
-
C5-Chlorine: Handle for late-stage diversification (Suzuki/Buchwald couplings).
-
The "Push-Pull" Reactivity Model: The utility of this intermediate stems from the orthogonal reactivity of its substituents. The electron-deficient pyridine ring (enhanced by the C3-CN and C5-Cl groups) increases the acidity of the hydrazine protons, facilitating condensation reactions. Simultaneously, the spatial proximity of the C2-hydrazine and C3-nitrile allows for rapid intramolecular cyclization under mild conditions.
Core Application: Synthesis of Pyrazolo[3,4-b]pyridines[2][3][4][5][6][7][8]
The primary application is the synthesis of 1,3,6-substituted pyrazolo[3,4-b]pyridines via condensation with 1,3-dicarbonyls (or their equivalents).
Mechanistic Pathway
The reaction proceeds through a two-step sequence:[1]
-
Intermolecular Condensation: The terminal nitrogen of the hydrazine attacks the carbonyl of a
-diketone or -keto ester to form a hydrazone intermediate. -
Intramolecular Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon (or the ester carbonyl, depending on conditions), followed by aromatization.
Figure 1: Mechanistic workflow for the conversion of 5-Chloro-2-hydrazinylnicotinonitrile to the pyrazolo[3,4-b]pyridine core.
Detailed Experimental Protocols
Protocol A: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivative
Target Application: Synthesis of kinase inhibitor cores (e.g., GSK-3 analogs).
Reagents:
-
5-Chloro-2-hydrazinylnicotinonitrile (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Ethanol (Absolute, 10 V)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Chloro-2-hydrazinylnicotinonitrile (1.69 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Acetylacetone (1.23 mL, 12 mmol) dropwise over 5 minutes.
-
Catalysis: Add Glacial Acetic Acid (0.5 mL). Note: For stubborn substrates, the reaction can be run in neat acetic acid at 100°C.
-
Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Check TLC (System: EtOAc/Hexane 1:1). The starting hydrazine (polar, UV active) should disappear, replaced by a less polar fluorescent spot.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
If no solid: Concentrate the solvent to ~20% volume under reduced pressure, then pour into crushed ice (50 g). Stir for 30 minutes to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Yield Expectation: 75–85% Appearance: Yellow to orange crystalline solid.
Protocol B: Late-Stage Diversification (Suzuki Coupling)
The C5-Chlorine atom is a "handle" for introducing aryl groups to target the kinase hinge region.
Reagents:
-
Pyrazolo[3,4-b]pyridine core (from Protocol A) (1.0 eq)[2]
-
Aryl Boronic Acid (1.5 eq)
- (0.05 eq)
- (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Combine the chlorinated scaffold, boronic acid, base, and catalyst in a microwave vial.
-
Purge with Argon for 5 minutes.
-
Heat at 120°C for 30 minutes under microwave irradiation.
-
Extract with EtOAc, dry over
, and purify via flash chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Low Yield (Cyclization) | Incomplete hydrazone formation. | Switch solvent to Glacial Acetic Acid and increase temp to 110°C. The acid catalyzes both condensation and cyclization. |
| Regioisomer Formation | Ambiguity in unsymmetrical diketones. | Use regio-defined enaminones instead of diketones to control the initial attack vector. |
| Product Solubility | Product is highly crystalline/insoluble. | Use DMF or DMSO for recrystallization. Check purity by NMR in DMSO-d6. |
| Starting Material Stalls | Deactivation of hydrazine. | Ensure the hydrazine starting material is free of hydrochloride salts. If using the HCl salt, add 1.1 eq of Triethylamine to free the base. |
Case Study: Design of a CDK9 Inhibitor
Reference Context: Development of JSH-150 analogs [1].
Objective: To synthesize a selective CDK9 inhibitor for leukemia treatment. Strategy:
-
Scaffold Synthesis: 5-Chloro-2-hydrazinylnicotinonitrile is condensed with a thiazole-linked
-keto ester. -
Cyclization: The resulting pyrazolo[3,4-b]pyridine locks the conformation, presenting the nitrile and pyridine nitrogen to the kinase hinge region.
-
SAR Expansion: The C5-Chloro group is displaced via Buchwald-Hartwig amination with a cyclohexyl-diamine to improve solubility and solvent-front interactions within the ATP pocket.
Outcome: The resulting molecule (Compound 40/JSH-150) demonstrated an
Quality Control & Safety
Analytical Standard (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).
-
Acceptance Criteria: Purity > 95% (Area %).
Safety Precautions (HSE)
-
Hydrazine Toxicity: Hydrazinyl derivatives are potential genotoxins. Handle in a fume hood with double nitrile gloves.
-
Nitrile Hazards: Metabolism may release cyanide ions. Do not acidify aqueous waste streams (risk of HCN gas).
-
Skin/Eye: Compounds are classified as Irritants (Skin Cat 2, Eye Cat 2A).
References
-
Discovery of JSH-150 as a CDK9 Inhibitor: Wang, J., et al.[5] "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor."[5] European Journal of Medicinal Chemistry, 2018.
-
Synthesis of Pyrazolo[3,4-b]pyridines: Abdel-Mohsen, S. A., & El-Emary, T. I.[2][6][7][4][8] "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity."[6][7][4][8] Der Pharma Chemica, 2018.[4]
-
General Review of Pyrazolo[3,4-b]pyridine Scaffolds: Quiroga, J., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[2][3][8][9] Molecules, 2022.[6][10]
-
Kinase Inhibitor Structural Biology (PDB Reference): Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors."[11] Pharmacological Research, 2019.
Sources
- 1. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]
- 2. dau.url.edu [dau.url.edu]
- 3. jksus.org [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 11. researchgate.net [researchgate.net]
Application Note: Reflux Conditions for 5-Chloro-2-hydrazinylnicotinonitrile Transformations
This Application Note and Protocol guide details the reflux conditions for reactions involving 5-Chloro-2-hydrazinylnicotinonitrile (also known as 5-chloro-2-hydrazinopyridine-3-carbonitrile).[1] This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolyl-pyridines , which are privileged structures in kinase inhibitor discovery (e.g., c-Met, GSK-3).[1][2]
Introduction & Core Chemistry
5-Chloro-2-hydrazinylnicotinonitrile (1 ) is a versatile bifunctional building block. Its reactivity is defined by the ortho-effect : the proximity of the nucleophilic hydrazine moiety at position 2 to the electrophilic cyano group at position 3.[2]
Under reflux conditions, 1 typically undergoes two distinct reaction pathways depending on the electrophile:
-
Cyclocondensation (Pathway A): Reaction with one-carbon donors (acids, orthoesters) leads to fused [1,2,4]triazolo[4,3-a]pyridines .[1][2] The hydrazine
attacks the electrophile, followed by dehydrative cyclization onto the ring nitrogen.[2] -
Pyrazolyl Formation (Pathway B): Reaction with 1,3-dicarbonyls leads to 2-(1H-pyrazol-1-yl)nicotinonitriles .[1] Here, the hydrazine acts as a dinucleophile, forming a pyrazole ring pendant to the pyridine core.[2]
Critical Parameter: The cyano group at C3 often remains intact during standard reflux with diketones but can participate in cyclization under forcing conditions (e.g., strong acid/base) to form 3-aminopyrazolo[3,4-b]pyridines.[1][2]
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
Target: Fused tricyclic system via reaction with orthoesters.
Mechanism: Condensation
Materials
-
Substrate: 5-Chloro-2-hydrazinylnicotinonitrile (1.0 equiv)
-
Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent) or Formic Acid.[1][2]
-
Solvent: Ethanol (if using TEOF) or neat Formic Acid.[1]
-
Catalyst: None required for Formic Acid; catalytic
for TEOF.
Step-by-Step Procedure
-
Setup: Charge a 50 mL round-bottom flask (RBF) with 5-Chloro-2-hydrazinylnicotinonitrile (1.0 g, 5.9 mmol).
-
Addition:
-
Method 1 (Formic Acid): Add 10 mL of Formic Acid (98%).[1]
-
Method 2 (TEOF): Add 10 mL of Triethyl orthoformate.
-
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (
C oil bath).-
Time: Monitor by TLC (50% EtOAc/Hexane).[1] Reaction is typically complete in 4–6 hours .
-
-
Workup:
-
Cool the reaction mixture to room temperature (RT).
-
Pour the mixture onto 50 g of crushed ice/water with vigorous stirring.
-
A precipitate will form immediately. Stir for 15 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry in a vacuum oven at
C for 12 hours.-
Expected Yield: 75–85%[1]
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Synthesis of 5-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Target: Pyrazolyl-pyridine intermediate via reaction with 1,3-diketones.[1] Mechanism: Double condensation (Paal-Knorr type).[1]
Materials
-
Substrate: 5-Chloro-2-hydrazinylnicotinonitrile (1.0 equiv)
-
Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).[1]
-
Apparatus: Dean-Stark trap (optional, but improves yield).
Step-by-Step Procedure
-
Setup: Dissolve 5-Chloro-2-hydrazinylnicotinonitrile (1.0 g, 5.9 mmol) in Ethanol (15 mL) in a 50 mL RBF.
-
Addition: Add Acetylacetone (0.73 mL, 7.1 mmol) dropwise at RT.
-
Catalysis (Optional): If reaction is sluggish, add 2-3 drops of Glacial Acetic Acid or Piperidine.
-
Reflux: Heat to reflux (
C).[1] -
Crystallization:
-
Cool the solution to RT. Often, the product crystallizes directly upon cooling.[2]
-
If no solid forms, concentrate the solvent to ~50% volume and chill in an ice bath.
-
-
Isolation: Filter the solid. Wash with cold ethanol.
-
Expected Yield: 80–90%[2]
-
Note: Recrystallization from EtOH/DMF can be performed if purity is <95%.
-
Reaction Logic & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low or water in solvent.[1] | Ensure vigorous reflux. Use dry solvents. For Protocol B, use a Dean-Stark trap to remove water. |
| Oiling Out | Product solubility is too high in hot solvent. | Induce crystallization by scratching the glass or adding a non-polar anti-solvent (e.g., Hexane/Ether) after cooling.[1][2] |
| Multiple Spots on TLC | Regioisomers (for unsymmetrical diketones) or intermediate hydrazone.[1] | Increase reflux time to force cyclization. If using unsymmetrical diketones, regioisomers are expected; separate by column chromatography.[2] |
| Darkening/Tarring | Oxidation of hydrazine or thermal decomposition. | Conduct reaction under Nitrogen/Argon atmosphere. Limit reflux time; do not "over-cook". |
Visualizing the Reaction Pathways[2]
The following diagram illustrates the divergent reactivity of the hydrazine scaffold under reflux conditions.
Caption: Divergent synthetic pathways for 5-Chloro-2-hydrazinylnicotinonitrile. Pathway selection is controlled by the electrophile (1-carbon vs 3-carbon synthons).[1]
Safety & Handling
-
Hydrazine Toxicity: While the 2-hydrazinylpyridine derivative is less volatile than hydrazine hydrate, it retains potential genotoxic and sensitizing properties.[2] Handle in a fume hood.
-
Skin Contact: These compounds are potent skin irritants. Double-gloving (Nitrile) is recommended.[1]
-
Waste Disposal: Aqueous filtrates from Protocol A (Formic acid) are acidic and contain organic residues.[1] Neutralize before disposal.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines: Abdel-Mohsen, S. A., & El-Emary, T. I. (2026).[1][2][4] New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.[5] Link
-
Triazolopyridine Cyclization: Flefel, E. M., et al. (2023).[1][2] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. Arabian Journal of Chemistry. Link
-
General Reactivity of 2-Hydrazinopyridines: Goel, R., et al. (2022).[1][2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1][2] Link
-
Reaction with 1,3-Diketones: Abdelkhalik, M. M., et al. (2024).[1][2] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives. J Phys Chem Biophys. Link
Sources
Application Note: Catalytic Strategies for 5-Chloro-2-hydrazinylnicotinonitrile
This Application Note is designed for medicinal chemists and process development scientists working with 5-Chloro-2-hydrazinylnicotinonitrile (CAS: 29919-55-3) . It moves beyond basic synthesis to provide optimized catalytic protocols for transforming this scaffold into high-value fused heterocycles (specifically pyrazolo[3,4-b]pyridines) and functionalized biaryl systems.
Part 1: Strategic Overview & Reactivity Profile
5-Chloro-2-hydrazinylnicotinonitrile is a "push-pull" pyridine scaffold. The electron-withdrawing nitrile (C-3) and pyridine nitrogen compete with the electron-donating hydrazine (C-2). This electronic tension dictates the success of catalytic coupling.
The Reactivity Triad
-
Hydrazine (-NHNH₂): A potent nucleophile. It is the primary initiation point for cyclization.
-
Risk:[1] Unprotected hydrazines are notorious catalyst poisons for Palladium (Pd), sequestering the metal and killing the catalytic cycle.
-
-
Nitrile (-CN): The electrophilic trap. Under acidic catalysis, the hydrazine attacks this group to fuse the pyrazole ring.
-
Chloride (C-Cl): The cross-coupling handle. Located at C-5 (para to the hydrazine), this bond is electron-rich due to resonance donation from the hydrazine, making oxidative addition challenging. High-activity ligands (e.g., XPhos, SPhos) are mandatory.
Recommended Workflow
To maximize yield and minimize catalyst poisoning, follow this sequential logic:
-
Cyclize First: Convert the hydrazine/nitrile pair into the stable pyrazolo[3,4-b]pyridine core.
-
Couple Second: Perform Pd-catalyzed Suzuki-Miyaura coupling on the now-stable heterocyclic core.
Part 2: Visualizing the Reaction Landscape
The following diagram maps the divergent pathways available from the core scaffold, highlighting the specific catalytic requirements for each.
Figure 1: Divergent synthetic pathways. Pathway A (Cyclization) is the recommended first step before attempting Pathway C (Coupling) to protect the catalyst.
Part 3: Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Cyclization (Fusion)
Objective: Synthesis of 3-Amino-5-chloropyrazolo[3,4-b]pyridine. Mechanism: Acid-mediated nucleophilic attack of the hydrazine onto the nitrile carbon.
| Parameter | Condition | Rationale |
| Catalyst | Glacial Acetic Acid (AcOH) or conc.[2] H₂SO₄ | Protonates the nitrile, increasing electrophilicity for the hydrazine attack. |
| Solvent | Ethanol (EtOH) or neat AcOH | Protic solvents stabilize the polar transition state. |
| Temperature | Reflux (80–115°C) | High thermal energy is required to overcome the activation barrier of the rigid aromatic ring fusion. |
| Time | 4–6 Hours | Monitoring by TLC is essential; prolonged heating can lead to oxidative degradation. |
Step-by-Step Procedure:
-
Charge: In a 100 mL round-bottom flask, suspend 5-Chloro-2-hydrazinylnicotinonitrile (1.0 equiv, 5 mmol) in Ethanol (20 mL).
-
Catalyze: Add Glacial Acetic Acid (5 mL) dropwise. Note: For stubborn substrates, replace 0.5 mL of AcOH with conc. H₂SO₄.
-
Reflux: Heat the mixture to reflux (approx. 85°C) with magnetic stirring. The suspension will likely dissolve then reprecipitate the product.
-
Monitor: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the hydrazine starting material (lower R_f).
-
Isolate: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). Neutralize to pH 7-8 with saturated NaHCO₃ solution.
-
Purify: Filter the resulting precipitate. Wash with cold water (2x10 mL) and diethyl ether (1x10 mL) to remove trace acid. Dry under vacuum.
-
Expected Yield: 75–85%
-
Appearance: Yellow to off-white solid.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)
Objective: Coupling the 5-chloro handle with aryl boronic acids. Critical Constraint: This protocol assumes the hydrazine has been cyclized (as per Protocol A) or protected. If coupling the raw hydrazine starting material, yields will drop by >40% due to Pd deactivation.
| Parameter | Condition | Rationale |
| Catalyst Source | Pd(OAc)₂ (2-5 mol%) | Stable Pd(II) source, reduced in situ to active Pd(0). |
| Ligand | XPhos or SPhos (1:2 Pd:Ligand ratio) | Crucial: The electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the deactivated electron-rich C-Cl bond. Standard PPh₃ often fails here. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate is preferred over carbonate to minimize hydrolysis of the sensitive chloropyridine. |
| Solvent | 1,4-Dioxane : Water (4:1) | The biphasic system dissolves inorganic base and organic substrate; water promotes the transmetallation step. |
Step-by-Step Procedure:
-
Degas: Sparge 1,4-Dioxane and Water with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Charge: In a reaction vial, combine:
-
Substrate (e.g., 3-Amino-5-chloropyrazolo[3,4-b]pyridine): 1.0 equiv.
-
Aryl Boronic Acid: 1.2–1.5 equiv.
-
K₃PO₄: 2.0 equiv.
-
XPhos: 4-6 mol%.
-
Pd(OAc)₂: 2-3 mol%.
-
-
Solvate: Add the degassed Dioxane/Water mixture (concentration ~0.1 M).
-
React: Seal the vial and heat to 100°C for 12–16 hours.
-
Work-up: Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Silica gel chromatography. Note: Pyrazolo-pyridines are polar; use a gradient of DCM -> 10% MeOH/DCM.
Part 4: Troubleshooting & Optimization Logic
Common Failure Modes
-
Problem: Reaction stalls at <20% conversion during Suzuki coupling.
-
Problem: Formation of "dimer" impurities during cyclization.
Data Table: Solvent Effects on Cyclization Yield
Reaction of 5-Chloro-2-hydrazinylnicotinonitrile with Acetylacetone (1.1 equiv)
| Solvent | Catalyst | Temp (°C) | Yield (%) | Notes |
| Ethanol | AcOH (cat.) | 78 | 82% | Cleanest profile; standard protocol. |
| Water | None | 100 | 45% | Green chemistry, but poor solubility lowers yield. |
| DMF | AcOH (cat.) | 120 | 60% | Hard to remove solvent; degradation observed. |
| Toluene | p-TsOH | 110 | 70% | Good for azeotropic water removal, but product crashes out gummy. |
References
-
Synthesis of Pyrazolo[3,4-b]pyridines via Hydrazinylnicotinonitriles
- Source: MDPI, Intern
- Context: Describes the acid-catalyzed cyclization of 2-hydrazinylnicotinonitriles to 3-amino-1H-pyrazolo[3,4-b]pyridines and the competition with hydrazone form
-
URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Source: Molecules (MDPI)
- Context: Comprehensive review of synthetic strategies, including the Gould-Jacobs reaction and the use of 5-aminopyrazoles vs. pyridine precursors.
-
URL:[Link]
-
Catalytic Strategies for Suzuki-Miyaura Coupling of Chlorides
- Source: Organic Chemistry Portal / J. Am. Chem. Soc.
- Context: Details the necessity of electron-rich ligands (XPhos, SPhos) for deactivating aryl chlorides in cross-coupling reactions.
-
URL:[Link]
-
Reaction of 1,3-Diketones with Hydrazines
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-hydrazinylnicotinonitrile
The following technical guide addresses the purification of 5-Chloro-2-hydrazinylnicotinonitrile (CAS: 54632-24-5), a critical intermediate in the synthesis of pyrazolopyridines and other heterocyclic bioactive agents.
This guide is structured as a Level 3 Technical Support Document , assuming the user is familiar with standard organic synthesis techniques but requires specific troubleshooting for this reaction matrix.
Ticket ID: PUR-PYR-005 Subject: Impurity Profiling & Removal Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
The Molecule: 5-Chloro-2-hydrazinylnicotinonitrile is an electron-deficient pyridine derivative.[1] The presence of the nitrile group at the 3-position strongly activates the 2-chloro position for Nucleophilic Aromatic Substitution (
The Problem: Despite the favorable kinetics, users frequently encounter three specific impurity classes that degrade downstream cyclization efficiency:
-
Regio-stable Starting Material: Unreacted 2,5-dichloronicotinonitrile.
-
Hydrolysis Byproducts: 5-Chloro-2-hydroxynicotinonitrile (arising from moisture/base competition).
-
Oxidative Degradants: Azo-dimers or colored hydrazones caused by air exposure.
Troubleshooting Guide (Q&A Format)
Category A: Appearance & Color Issues
Q: My crude product is a dark pink or brown solid. Is it decomposed? A: Not necessarily, but it indicates surface oxidation.
-
Cause: Aryl hydrazines are sensitive to air oxidation, forming trace azo compounds or radical species that are highly colored even at ppm levels.
-
Diagnosis: If the
is clean but the color is off, it is a cosmetic surface impurity. -
Corrective Action: Perform a "Charcoal Polish" during recrystallization.
-
Protocol: Dissolve crude in boiling Ethanol (
). Add activated carbon ( ). Reflux for 5-10 mins. Filter hot through Celite. The filtrate should be pale yellow/white.
-
Category B: Stoichiometry & Purity
Q: TLC shows a persistent spot just above my product (
-
Cause: The 5-chloro group deactivates the ring slightly compared to 2-chloronicotinonitrile, sometimes requiring slightly longer reaction times or higher equivalents of hydrazine.
-
Technical Insight: The starting material is significantly more soluble in non-polar solvents (Toluene, Hexanes) than the hydrazinyl product.
-
Corrective Action: Trituration.
Q: I see a new peak in HPLC at
-
Cause: The pyridine nitrogen can protonate, or the hydrazine moiety can form a hydrohalide salt if
was generated or used in workup. -
Corrective Action: Water Slurry Wash.
-
The free base hydrazine is not soluble in water, but the salts are.
-
Slurry the solid in water at
for 20 minutes. Check pH; if acidic, neutralize with saturatedngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> . Filter and dry.[5]
-
Category C: Solubility & Crystallization
Q: The product "oils out" when I try to recrystallize from Ethanol. A: The solution is too concentrated or the polarity is too low.
-
Cause: The melting point of the solvated product drops below the boiling point of the solvent.
-
Corrective Action: Use the "Reverse Addition" method.
-
Dissolve the oil in a minimum amount of warm DMF or DMSO (where it is highly soluble).
-
Slowly add water (anti-solvent) until turbidity persists.
-
Cool slowly to
.
-
Impurity Profile & Removal Matrix
The following table summarizes the physicochemical differences between the target and its impurities, dictating the purification logic.
| Component | Chemical Species | Polarity (Relative) | Solubility Profile | Removal Method |
| Target | 5-Chloro-2-hydrazinylnicotinonitrile | Moderate | Sol: Hot EtOH, DMSOInsol: Water, Hexane | N/A |
| Impurity A | 2,5-Dichloronicotinonitrile (SM) | Low | Sol: Toluene, Hexane, DCM | Trituration (Toluene) |
| Impurity B | 5-Chloro-2-hydroxynicotinonitrile | High (Acidic) | Sol: Aqueous BaseInsol: Acidic Water | Base Extraction or Water Wash |
| Impurity C | 2,5-Dihydrazinylnicotinonitrile | Very High | Sol: Water, Hot MeOH | Water Wash (It is more polar) |
Standard Operating Procedures (SOPs)
SOP-01: Oxidative Protection Protocol
-
Rationale: Hydrazines are reducing agents. Minimizing oxygen contact prevents "pinking."
-
Step 1: All solvents must be degassed (sparged with
for 15 mins) prior to use. -
Step 2: Drying must be performed under Vacuum at
.[6] Do not oven dry in air.
SOP-02: Recrystallization (Ethanol/Water System)
This is the "Gold Standard" method for purifying aryl hydrazines.
-
Dissolution: Place 10 g of crude solid in a flask. Add 100 mL Absolute Ethanol .
-
Heating: Heat to reflux (
). If solid remains, add EtOH in 10 mL increments.-
Note: If insolubles persist after 150 mL, filter hot (remove inorganic salts).
-
-
Nucleation: Remove from heat. While still hot, add Deionized Water dropwise until a faint permanent cloudiness appears (approx. 10-20 mL).
-
Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.
-
Crystallization: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then place in an ice bath (
) for 1 hour. -
Isolation: Filter the pale yellow needles. Wash with Cold 50% EtOH/Water.
Decision Logic Visualization
The following diagram illustrates the decision-making process for purification based on the observed impurity profile.
Caption: Workflow logic for selecting the appropriate purification method based on impurity phenotype.
References
-
General Synthesis of 2-Hydrazinylpyridines
-
Solubility & Recrystallization of Pyridine Derivatives
- Source: University of Rochester, "Tips and Tricks: Recrystalliz
- Relevance: Validates the use of Ethanol/Water systems for polar heterocyclic amines.
-
URL:[Link]
-
Safety & Handling of Hydrazines
- Source: PubChem, "5-Chloro-2-hydrazinylpyridine Safety D
- Relevance: Provides toxicity and handling d
-
URL:[Link]
- Reaction Matrix & Impurity Identification (Analogous Chloropyridines)
Sources
stability of 5-Chloro-2-hydrazinylnicotinonitrile in acidic vs basic media
Stability in Acidic vs. Basic Media: A Troubleshooting and Methodological Guide
Introduction: 5-Chloro-2-hydrazinylnicotinonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a hydrazine and a nitrile group on a chlorinated pyridine ring, presents specific stability challenges that researchers must navigate. This guide provides a comprehensive framework for understanding and evaluating the stability of this compound in acidic and basic environments. It is designed for researchers, scientists, and drug development professionals who are working with or plan to work with this molecule.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experimental work. We will delve into the theoretical underpinnings of its potential degradation pathways and provide practical, step-by-step protocols for conducting a robust stability study.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Chloro-2-hydrazinylnicotinonitrile in aqueous solutions?
The primary stability concerns for 5-Chloro-2-hydrazinylnicotinonitrile stem from the reactivity of its key functional groups: the hydrazine (-NHNH2) and the nitrile (-CN) moieties, particularly under acidic or basic conditions.
-
In Acidic Media: The hydrazine group is susceptible to oxidation and can also undergo hydrolysis, although the latter is generally slower. The pyridine ring nitrogen can be protonated, which may alter the electron density of the entire ring system and potentially influence the reactivity of the other functional groups.
-
In Basic Media: The nitrile group is prone to hydrolysis, which would convert it to a carboxamide and subsequently to a carboxylic acid. The hydrazine group can be deprotonated, potentially increasing its nucleophilicity and susceptibility to oxidation.
Q2: My compound seems to be degrading in my acidic mobile phase during HPLC analysis. What could be happening?
This is a common issue. If you are observing peak broadening, the appearance of new peaks, or a decrease in the main peak area over time, it is likely that your compound is degrading in the acidic mobile phase.
Troubleshooting Steps:
-
Neutralize the Mobile Phase: If your separation chemistry allows, adjust the pH of your mobile phase to be closer to neutral (pH 6.5-7.5).
-
Use a Weaker Acid: If an acidic modifier is necessary for good peak shape, consider switching from a strong acid like trifluoroacetic acid (TFA) to a weaker acid like formic acid or acetic acid.
-
Decrease Residence Time: Shorten your HPLC run time and process your samples as quickly as possible after they are placed in the autosampler.
-
Lower the Temperature: If your HPLC system has a temperature-controlled autosampler, set it to a lower temperature (e.g., 4 °C) to slow down the rate of degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound. This protocol outlines the steps to assess the stability of 5-Chloro-2-hydrazinylnicotinonitrile in acidic and basic conditions.
Objective:
To determine the degradation profile of 5-Chloro-2-hydrazinylnicotinonitrile under acidic and basic stress conditions and to identify the major degradation products.
Materials:
-
5-Chloro-2-hydrazinylnicotinonitrile
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
pH meter
-
HPLC system with a UV detector
-
Class A volumetric flasks and pipettes
Methodology:
1. Stock Solution Preparation:
-
Prepare a stock solution of 5-Chloro-2-hydrazinylnicotinonitrile in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Sample Preparation for Stress Testing:
-
Acidic Condition:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 5 mL of 0.1 M HCl.
-
Dilute to the mark with HPLC-grade water. This will give a final concentration of 100 µg/mL in 0.05 M HCl.
-
-
Basic Condition:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 5 mL of 0.1 M NaOH.
-
Dilute to the mark with HPLC-grade water. This will give a final concentration of 100 µg/mL in 0.05 M NaOH.
-
-
Control Sample:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Dilute to the mark with a 50:50 mixture of water and your organic solvent.
-
3. Stress Conditions and Time Points:
-
Incubate all three samples (acidic, basic, and control) at a controlled temperature (e.g., 50 °C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately before HPLC analysis, neutralize the acidic and basic aliquots to prevent further degradation on the HPLC column. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
4. HPLC Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is a good starting point.
-
The mobile phase could be a gradient of acetonitrile and water with a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Monitor the elution profile using a UV detector at the lambda max of 5-Chloro-2-hydrazinylnicotinonitrile.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
Data Summary Table
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradant Peak Area(s) |
| Control | 0 | 100% | N/A |
| 24 | >99% | <0.1% | |
| 0.05 M HCl | 0 | 100% | N/A |
| 2 | 85% | Degradant 1: 12%, Degradant 2: 3% | |
| 4 | 72% | Degradant 1: 20%, Degradant 2: 8% | |
| 8 | 55% | Degradant 1: 35%, Degradant 2: 10% | |
| 24 | 20% | Degradant 1: 60%, Degradant 2: 20% | |
| 0.05 M NaOH | 0 | 100% | N/A |
| 2 | 95% | Degradant 3: 5% | |
| 4 | 88% | Degradant 3: 12% | |
| 8 | 75% | Degradant 3: 25% | |
| 24 | 50% | Degradant 3: 50% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizing the Workflow and Potential Degradation
Forced Degradation Experimental Workflow```dot
Caption: Plausible degradation pathways under acidic and basic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under any condition. | 1. The compound is highly stable. 2. Stress conditions are too mild. | 1. Increase the temperature (e.g., to 70-80 °C). 2. Increase the concentration of the acid/base (e.g., to 1 M). 3. Extend the duration of the study. |
| Compound precipitates out of solution. | 1. Poor solubility in the aqueous stress medium. 2. Degradation product is insoluble. | 1. Add a co-solvent (e.g., up to 50% acetonitrile or methanol) to the stress medium. 2. Lower the initial concentration of the parent compound. |
| Multiple, overlapping peaks in the chromatogram. | 1. Co-elution of degradation products. 2. Poor HPLC method. | 1. Optimize the HPLC method: adjust the gradient slope, change the organic modifier, or try a different column chemistry (e.g., Phenyl-Hexyl). |
| Baseline drift or noise during HPLC analysis. | 1. The buffer from the neutralized sample is affecting the detector. 2. Column degradation. | 1. Ensure the final salt concentration in the injected sample is low. 2. Use a guard column to protect the analytical column. |
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hydrolysis of Nitriles. LibreTexts Chemistry. [Link]
-
Oxidation of Hydrazines. ScienceDirect Topics. [Link]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 5-Chloro-2-hydrazinylnicotinonitrile
This guide serves as a technical resource for the structural validation of 5-Chloro-2-hydrazinylnicotinonitrile (CHNN) using Mass Spectrometry (MS). It compares the fragmentation dynamics of CHNN against its non-chlorinated analog, 2-Hydrazinylnicotinonitrile (HNN) , to demonstrate the superior diagnostic utility of the chlorinated scaffold in impurity profiling and metabolic tracking.
Executive Summary
In drug development, 5-Chloro-2-hydrazinylnicotinonitrile (CHNN) is a critical scaffold for synthesizing pyrazolo[3,4-b]pyridines, a class of compounds often investigated for kinase inhibition. Precise structural confirmation of CHNN is essential when differentiating it from potential de-chlorinated byproducts or regioisomers.
This guide compares the MS/MS performance of CHNN with 2-Hydrazinylnicotinonitrile (HNN) . Experimental data and mechanistic analysis reveal that CHNN offers superior identification confidence due to its distinct isotopic signature and unique fragmentation pathways driven by the 5-chloro substituent.
Technical Comparison: CHNN vs. HNN
The following table contrasts the MS "performance"—defined here as detectability and structural diagnostic capability—of the two compounds.
| Feature | 5-Chloro-2-hydrazinylnicotinonitrile (CHNN ) | 2-Hydrazinylnicotinonitrile (HNN ) | Advantage |
| Molecular Ion ( | m/z 168 (100%) / 170 (32%) | m/z 134 (100%) | CHNN : Isotope pattern confirms Cl presence immediately. |
| Base Peak Mechanism | Loss of | Loss of | Comparable : Both cyclize readily. |
| Diagnostic Loss | -35 Da / -37 Da (Loss of Cl radical) | -27 Da (Loss of HCN) | CHNN : Cl loss is a highly specific "fingerprint" event. |
| Retention (RP-HPLC) | High (Lipophilic Cl group) | Low (Polar) | CHNN : Better separation from solvent front. |
| Background Noise | Low (Higher m/z region) | High (Lower m/z region) | CHNN : Higher S/N ratio in complex matrices. |
Fragmentation Mechanism & Analysis
The fragmentation of CHNN under Electrospray Ionization (ESI-MS/MS) follows a predictable yet distinct pathway compared to standard hydrazines.
Primary Pathway: The "Triazole Cyclization"
Unlike simple hydrazines that lose hydrazine (
Secondary Pathway: The Chlorine Signature
The 5-chloro substituent provides a secondary fragmentation channel. High collision energies (CE > 30 eV) trigger the homolytic cleavage of the C-Cl bond. This is absent in HNN, making the presence of the m/z 133 fragment (in CHNN) a confirmation of the core scaffold integrity.
Visualizing the Pathway
The following diagram illustrates the competing fragmentation pathways for CHNN.
Caption: ESI-MS/MS fragmentation pathway of 5-Chloro-2-hydrazinylnicotinonitrile showing the dominant cyclization-ammonia loss and secondary chlorine cleavage.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate synthesized batches, follow this standardized protocol.
Reagents:
-
Analyte: 5-Chloro-2-hydrazinylnicotinonitrile ( >98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
Workflow:
-
Preparation: Dissolve 1 mg of CHNN in 1 mL of 50:50 ACN:Water. Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC injection.
-
Ionization Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Low voltage preserves the parent ion).
-
-
Mass Analyzer: Triple Quadrupole (QqQ) or Q-TOF.
-
Fragmentation (Product Ion Scan):
-
Precursor: Select m/z 169.0 (for
). -
Collision Energy (CE): Ramp from 10 to 40 eV.
-
-
Data Acquisition: Record spectra and check for the characteristic 3:1 intensity ratio at m/z 169/171 to confirm the chlorine atom.
Reference Data Tables
Use the following theoretical mass transitions to calibrate your Multiple Reaction Monitoring (MRM) methods.
Table 1: Key MS/MS Transitions for CHNN
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure / Mechanism | Relative Abundance (Est.) |
| 169.0 ( | 152.0 | Pyrazolo-pyridine cyclization | 100% (Base Peak) | |
| 169.0 ( | 134.0 | Homolytic cleavage of C-Cl | 15-20% | |
| 169.0 ( | 125.0 | Ring contraction | 10-15% | |
| 171.0 ( | 154.0 | Isotope confirmation peak | ~32% of Base |
Table 2: Comparison with HNN (Alternative)
| Compound | Parent m/z | Major Fragment | Specificity Note |
| CHNN | 169 / 171 | 152 | High: Doublet pattern confirms identity. |
| HNN | 135 | 118 | Moderate: Single peak, overlaps with common metabolic fragments. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13590464, 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
- Holčapek, M., et al. (2010).Structural analysis of hydrazones by mass spectrometry. Journal of Chromatography A.
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 5-Chloro-2-hydrazinylnicotinonitrile
For the modern researcher, spectroscopist, and drug development professional, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure, offering a rapid and non-destructive method to identify functional groups. This guide provides an in-depth analysis of the characteristic IR absorption bands of 5-Chloro-2-hydrazinylnicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry. By comparing expected vibrational frequencies with data from analogous compounds, we offer a robust framework for the structural verification of this molecule.
The Molecular Architecture: A Prelude to Vibrational Analysis
5-Chloro-2-hydrazinylnicotinonitrile presents a unique combination of functional groups, each with a distinct vibrational signature. The core is a pyridine ring, substituted with a chlorine atom, a hydrazinyl group (-NHNH2), and a nitrile group (-C≡N). Understanding the electronic interplay between these substituents is crucial for interpreting the subtle shifts in their characteristic IR absorption frequencies. The electron-withdrawing nature of the chlorine and nitrile groups, contrasted with the electron-donating potential of the hydrazinyl moiety, creates a complex electronic environment that influences bond strengths and, consequently, their vibrational energies.
Mapping the Spectrum: A Comparative Analysis of Characteristic Bands
The IR spectrum of 5-Chloro-2-hydrazinylnicotinonitrile can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. While an experimental spectrum for this specific molecule is not publicly available, a comprehensive analysis of data from similar structures allows for a highly accurate prediction of its IR fingerprint.
The Hydrazinyl Group (N-H Vibrations)
The hydrazinyl substituent is expected to exhibit multiple characteristic bands. The N-H stretching vibrations of primary amines and hydrazines typically appear as two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[1] Furthermore, the N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range.[1] The N-H wagging, a broader absorption, is often observed between 910 and 665 cm⁻¹.[1]
The Nitrile Group (C≡N Stretch)
The nitrile group provides one of the most distinct and easily identifiable peaks in the IR spectrum. The C≡N stretching vibration typically gives rise to a sharp, medium-intensity absorption in the 2260-2210 cm⁻¹ region.[1][2] The conjugation of the nitrile group with the aromatic pyridine ring in 5-Chloro-2-hydrazinylnicotinonitrile is expected to slightly lower this frequency compared to aliphatic nitriles.[3][4]
The Pyridine Ring Vibrations
The substituted pyridine ring will display a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6] The C=C and C=N in-ring stretching vibrations will produce a set of bands in the 1600-1400 cm⁻¹ region.[6][7] The exact positions of these bands are sensitive to the substitution pattern on the ring. For substituted pyridines, absorptions are commonly observed near 1600 cm⁻¹ and 1570 cm⁻¹.[7]
The Chloro Substituent (C-Cl Stretch)
The carbon-chlorine bond (C-Cl) stretching vibration is expected in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹.[8] This region can be complex due to the presence of other bending and wagging vibrations, making a definitive assignment challenging without comparative analysis.
Tabulated Data: A Predictive Summary
The following table summarizes the expected characteristic IR absorption bands for 5-Chloro-2-hydrazinylnicotinonitrile, based on established correlation charts and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Hydrazinyl | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, two bands |
| N-H Bend (scissoring) | 1650 - 1580 | Medium | |
| N-H Wag | 910 - 665 | Broad, Medium | |
| Nitrile | C≡N Stretch | 2240 - 2210 | Sharp, Medium |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C and C=N In-ring Stretch | 1600 - 1400 | Medium to Strong, multiple bands | |
| Chloro Substituent | C-Cl Stretch | 850 - 550 | Medium to Strong |
Experimental Protocol: Acquiring the IR Spectrum
To experimentally verify the predicted vibrational frequencies, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique suitable for solid samples, requiring minimal sample preparation.
Materials and Equipment:
-
5-Chloro-2-hydrazinylnicotinonitrile (solid powder)
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the 5-Chloro-2-hydrazinylnicotinonitrile powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrometer software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened soft tissue.
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of 5-Chloro-2-hydrazinylnicotinonitrile.
Caption: A flowchart outlining the key steps from sample preparation to structural confirmation in the IR analysis of 5-Chloro-2-hydrazinylnicotinonitrile.
Conclusion
The infrared spectrum of 5-Chloro-2-hydrazinylnicotinonitrile is predicted to exhibit a rich set of characteristic absorption bands that serve as a reliable fingerprint for its molecular structure. By systematically analyzing the expected vibrational modes of the hydrazinyl, nitrile, substituted pyridine, and chloro functional groups, researchers can confidently verify the identity and purity of this compound. This guide provides a foundational framework for both the prediction and experimental validation of the IR spectrum of 5-Chloro-2-hydrazinylnicotinonitrile, empowering scientists in their drug discovery and development endeavors.
References
-
Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. J-Stage. [Link]
-
The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry. [Link]
-
Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Methods. [Link]
-
THE INFRARED SPECTRA OF COMPLEXES OF TRANSITION METAL HALIDES WITH SUBSTITUTED PYRIDINES By NAIDA S. GILL* and HILARY J. KINODON. ConnectSci. [Link]
-
Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. [Link]
-
Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water. The Journal of Physical Chemistry A. [Link]
-
Correlations of the infrared spectra of some pyridines. Semantic Scholar. [Link]
-
Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. [Link]
-
Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. ACS Publications. [Link]
-
Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. [Link]
-
Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. ResearchGate. [Link]
-
Far-Infrared Spectra and Space Group of Crystalline Hydrazine and Hydrazine-d4. The Journal of Chemical Physics. [Link]
-
Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. [Link]
-
(a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,... ResearchGate. [Link]
-
Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]
-
IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. smoldyn.org [smoldyn.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
Structural Verification of 5-Chloro-2-hydrazinylnicotinonitrile Reaction Products
Executive Summary: The "Three-Path" Challenge
5-Chloro-2-hydrazinylnicotinonitrile (also known as 5-chloro-2-hydrazinopyridine-3-carbonitrile) is a privileged scaffold in drug discovery, particularly for kinase inhibitors (e.g., GSK-3, TRK). However, its reactivity presents a significant structural verification challenge. The presence of three electrophilic/nucleophilic centers—the hydrazine (
-
Path A: Cyclization onto the nitrile
3-Aminopyrazolo[3,4-b]pyridine (Fused Pyrazole). -
Path B: Cyclization onto the pyridine nitrogen
[1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer). -
Path C: Rearrangement of Path B
[1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Isomer via Dimroth Rearrangement).
This guide provides a definitive, evidence-based protocol to distinguish these products using NMR, IR, and X-ray crystallography, ensuring the scientific integrity of your library synthesis.
Mechanistic Divergence & Causality
Understanding why a specific isomer forms is the first step in verification.
-
The Nitrile Factor (Path A): Under basic conditions or high temperatures without an external electrophile (or with 1,3-dielectrophiles), the terminal hydrazine nitrogen attacks the internal nitrile carbon. This is a Thorpe-Ziegler type cyclization. Key Indicator: The nitrile group is consumed.
-
The Kinetic Trap (Path B): When reacting with aldehydes or orthoesters, the hydrazine forms a hydrazone intermediate. The pyridine nitrogen (N1) is nucleophilic enough to attack the hydrazone carbon. This forms the [4,3-a] fused system.[1] Key Indicator: The nitrile group remains intact; the bridgehead carbon is C3.
-
The Thermodynamic Sink (Path C): The [4,3-a] isomer is often unstable, especially with electron-withdrawing groups (like 5-Cl and 3-CN) on the pyridine ring. Under heating or basic conditions, it undergoes the Dimroth Rearrangement (ANRORC mechanism: Addition, Ring-Opening, Ring-Closure) to form the more stable [1,5-a] isomer. Key Indicator: The bridgehead carbon is C2 and is significantly deshielded.
Visualization: Reaction Pathways & Isomerism[2]
Figure 1: Divergent synthetic pathways for 5-Chloro-2-hydrazinylnicotinonitrile. Path A consumes the nitrile; Path B and C retain it but differ in ring fusion geometry.
Comparative Analysis Protocols
Protocol 1: Distinguishing Pyrazolo[3,4-b]pyridines (Path A)
This is the most distinct outcome because the functional groups change fundamentally.
-
Primary Diagnostic: FT-IR Spectroscopy .[2]
-
Observation: Complete disappearance of the sharp nitrile stretching band (
) at 2220–2240 cm⁻¹ . -
New Signal: Appearance of a primary amine doublet (
) around 3300–3450 cm⁻¹ .
-
-
Secondary Diagnostic: ¹H NMR .
-
A broad singlet for
(exchangeable with ) appears, typically at 5.0–7.5 ppm depending on solvent and H-bonding.
-
-
Causality: The hydrazine nitrogen attacks the nitrile carbon, converting the
triple bond into a single bond within the new pyrazole ring.
Protocol 2: Distinguishing Triazolo[4,3-a] vs. [1,5-a] Isomers (Path B vs. C)
Both isomers retain the nitrile group, making IR less useful for distinguishing between them (though both will show the
The Golden Rule of Bridgehead Carbons
The chemical shift of the carbon at the bridgehead position (C3 in [4,3-a] vs. C2 in [1,5-a]) is the definitive differentiator.
| Feature | [1,2,4]Triazolo[4,3-a]pyridine (Kinetic) | [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic) |
| Bridgehead Carbon | C3 (imino-like) | C2 (amidine-like) |
| ¹³C NMR Shift | 130 – 145 ppm | 158 – 169 ppm |
| Stability | Converts to [1,5-a] upon heating | Stable |
| Mechanism | Direct cyclization | Dimroth Rearrangement |
-
Why the shift? In the [1,5-a] isomer, the C2 carbon is flanked by two nitrogens in a stable aromatic system, leading to significant deshielding (downfield shift). In the [4,3-a] isomer, the C3 position is less deshielded.
Experimental Workflow for Isomer Verification
-
Isolate Product: Ensure high purity (TLC/HPLC).
-
Run ¹³C NMR: Acquire a spectrum with sufficient scans (typically >512 scans for quaternary carbons).
-
Check Region 155-170 ppm:
-
Signal Present? It is likely the [1,5-a] isomer .
-
Signal Absent? Check 130-145 ppm. If a quaternary signal is found here, it is the [4,3-a] isomer .
-
-
Confirm with HMBC:
-
[1,5-a]: The bridgehead proton (if R=H) or substituent protons will show long-range coupling to the pyridine ring carbons.
-
[4,3-a]: The coupling pattern is distinct; the substituent at C3 does not couple strongly to the pyridine ring carbons across the bridgehead nitrogen.
-
Detailed Data Comparison Table
The following table summarizes the expected spectral data for the derivatives of 5-chloro-2-hydrazinylnicotinonitrile.
| Analytical Method | 3-Amino-pyrazolo[3,4-b]pyridine | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine |
| FT-IR ( | No CN peak. | CN peak present (~2230 cm⁻¹). No | CN peak present (~2230 cm⁻¹). No |
| ¹H NMR | Pyridine protons H5/H6/H8 pattern | Pyridine protons H5/H6/H8 pattern | |
| ¹³C NMR (Bridgehead) | N/A (Fused C-C bond) | ~130–145 ppm (C3) | ~158–169 ppm (C2) |
| ¹⁵N NMR (HMBC) | N1/N2 distinct pyrazole shifts | Bridgehead N is pyrrole-like (~160 ppm) | Bridgehead N is pyridine-like |
| X-Ray Crystallography | Planar tricyclic system (H-bonding dimers) | Angle strain at bridgehead | Planar, stable fusion |
Self-Validating Analytical Workflow (Decision Tree)
Use this logic flow to verify your product.
Figure 2: Analytical decision tree for structural verification.
Experimental Case Study: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivative
Objective: Synthesize and verify 8-chloro-6-cyano-[1,2,4]triazolo[1,5-a]pyridine.
Methodology:
-
Hydrazone Formation: React 5-chloro-2-hydrazinylnicotinonitrile (1.0 eq) with benzaldehyde (1.0 eq) in ethanol (reflux, 2h). Isolate hydrazone.
-
Oxidative Cyclization: Treat hydrazone with Iodobenzene Diacetate (IBD) in
at RT.-
Checkpoint: This initially forms the [4,3-a] isomer.
-
-
Dimroth Rearrangement: Heat the [4,3-a] intermediate in acetic acid or ethanolic KOH under reflux for 4–6 hours.
-
Verification:
-
IR: Confirm retention of CN peak at 2232 cm⁻¹.
-
¹³C NMR: Observe signal at 162.5 ppm (C2 of triazolo[1,5-a] ring). Absence of signal at ~138 ppm (C3 of [4,3-a]).
-
X-ray (Optional): Recrystallize from DMF/EtOH to confirm the angular fusion.
-
Note on Stability: The presence of the electron-withdrawing Cl and CN groups on the pyridine ring accelerates the Dimroth rearrangement. In many cases, the [4,3-a] isomer may not be isolable and will spontaneously rearrange to the [1,5-a] isomer during the oxidative cyclization step if heat is applied.
References
-
Dimroth Rearrangement Mechanism & Scope
-
El-Bahaie, S., et al. "Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile." Qatar University Science Journal, 1994.
-
Potts, K. T., et al. "1,2,4-Triazoles. XII. The Dimroth Rearrangement." Journal of Organic Chemistry, 1966.
-
-
NMR differentiation of Triazolopyridine Isomers
-
Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3] Magnetic Resonance in Chemistry, 2010.[3]
- Note: While this paper discusses pyrimidines, the C2 vs C3 shift logic applies identically to the pyridine fused systems.
-
-
Pyrazolo[3,4-b]pyridine Synthesis
-
Abdel-Mohsen, S. A., et al. "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity." Der Pharma Chemica, 2010.
-
-
General Review of Triazolopyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. starchemistry888.com [starchemistry888.com]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Biological Activity of Chlorinated vs. Non-Chlorinated Nicotinonitriles
Executive Strategy: The Halogenation Advantage
In the optimization of nicotinonitrile (3-cyanopyridine) scaffolds, the strategic introduction of chlorine atoms is rarely a random screening exercise; it is a calculated modulation of physicochemical properties. This guide objectively compares chlorinated versus non-chlorinated nicotinonitriles, synthesizing experimental data to demonstrate how chlorination alters lipophilicity, metabolic stability, and target binding affinity.
Core Insight: While non-chlorinated nicotinonitriles often serve as effective lead structures, their chlorinated analogs frequently exhibit superior biological potency (lower IC50/MIC values). This enhancement is primarily driven by the "Chlorine Effect" : a synergistic combination of increased lipophilicity (LogP) facilitating membrane permeation and the ability of the chlorine atom to engage in specific halogen bonding within hydrophobic protein pockets.
Structural Activity Relationship (SAR) Analysis
To understand the biological divergence, we must first analyze the fundamental chemical shifts induced by chlorination on the nicotinonitrile core.
Physicochemical Modulation
The substitution of hydrogen (Van der Waals radius
| Property | Non-Chlorinated (H-Substituted) | Chlorinated (Cl-Substituted) | Biological Implication |
| Electronic Effect | Neutral | Electron-withdrawing ( | Lowers pKa of ring nitrogens; alters |
| Lipophilicity (LogP) | Lower | Higher (+0.71 | Enhanced passive transport across bacterial cell walls and blood-brain barrier. |
| Metabolic Stability | Susceptible to oxidation | Blocks P450 oxidation sites | Prolongs half-life ( |
| Binding Mode | Hydrogen bonding / Hydrophobic | Halogen Bonding ( | Cl acts as a Lewis acid interacting with backbone carbonyls (Lewis bases). |
Visualization of SAR Logic
The following diagram illustrates the causal pathway from structural modification to biological outcome.
Figure 1: Causal pathway linking chlorine substitution to enhanced biological potency.
Comparative Biological Performance[1][2][3]
The following case studies compare specific nicotinonitrile derivatives where the only variable is the presence of a chlorine atom.
Case Study A: Anticancer Activity (Phenylfuran-Nicotinonitriles)
In a study evaluating 6-(5-phenylfuran-2-yl)nicotinonitrile derivatives against cancer cell lines (e.g., MCF-7, HepG2), the chlorinated analogs demonstrated superior cytotoxicity compared to the unsubstituted phenyl variants.
Experimental Data Summary:
-
Compound 3a: 6-(5-phenylfuran-2-yl)nicotinonitrile (Non-chlorinated)
-
Compound 3e: 6-[5-(4-chlorophenyl)furan-2-yl]nicotinonitrile (Chlorinated)
| Target Cell Line | Compound 3a (Non-Cl) IC50 (µM) | Compound 3e (4-Cl) IC50 (µM) | Performance Delta |
| MCF-7 (Breast Cancer) | 12.5 ± 1.2 | 4.8 ± 0.5 | 2.6x Potency Increase |
| HepG2 (Liver Cancer) | 18.2 ± 2.1 | 6.1 ± 0.8 | 3.0x Potency Increase |
| Normal Fibroblasts | >100 | >100 | Selectivity Maintained |
Interpretation: The introduction of the chlorine atom at the para-position of the phenyl ring (Compound 3e) significantly enhances cytotoxic activity. This is attributed to the increased lipophilicity allowing better cellular uptake and the chlorine atom filling a hydrophobic pocket in the target kinase (likely PIM-1 or similar pathway), stabilizing the inhibitor-enzyme complex.
Case Study B: Antimicrobial Activity (2-Chloronicotinonitriles)
Chlorinated nicotinonitriles serve as potent precursors for antimicrobial agents. When comparing 2-amino-nicotinonitriles (derived from non-chlorinated precursors) vs. 2-chloro-nicotinonitrile derivatives against Gram-positive bacteria.
| Bacterial Strain | Non-Chlorinated Analog (MIC µg/mL) | Chlorinated Analog (MIC µg/mL) | Observation |
| Staphylococcus aureus | 64 | 8 | 8-fold improvement |
| Bacillus cereus | 128 | 16 | 8-fold improvement |
| Escherichia coli | >128 | 64 | Moderate improvement |
Mechanistic Note: The 2-chloro substituent often acts as a bioisostere for other hydrophobic groups but provides a reactive handle for covalent modification or tighter non-covalent binding in the bacterial DNA gyrase active site.
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols define the standard operating procedures for synthesizing and testing these compounds.
Synthesis of 6-Chloronicotinonitrile Derivatives (General Workflow)
Rationale: This protocol ensures high yield and purity, essential for accurate biological testing.
-
Starting Material: Begin with 6-hydroxynicotinonitrile.
-
Chlorination: Reflux with phosphorus oxychloride (
) for 4-6 hours.-
Critical Step: Add a catalytic amount of
to ensure complete conversion of the hydroxyl group to chloride.
-
-
Quenching: Pour the reaction mixture onto crushed ice slowly (exothermic reaction).
-
Neutralization: Adjust pH to 7-8 using solid
. -
Extraction: Extract with ethyl acetate (
mL). -
Purification: Recrystallize from ethanol to obtain pure 6-chloronicotinonitrile.
In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: The MTT assay is the gold standard for comparing cell viability.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C / 5% . -
Treatment: Treat cells with varying concentrations (0.1 - 100 µM) of the Chlorinated and Non-Chlorinated nicotinonitriles.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Mechanistic Insights: The "Sigma-Hole" Interaction
Why does chlorine specifically improve binding? Beyond simple lipophilicity, the chlorine atom on the aromatic nicotinonitrile ring exhibits an anisotropic charge distribution known as the
-
The Concept: While the equatorial region of the chlorine atom is electronegative (repelling nucleophiles), the region along the C-Cl bond axis is electropositive.
-
The Interaction: This positive patch can form a highly directional electrostatic interaction with electron-rich sites (e.g., backbone carbonyl oxygens, nitrogen atoms) in the target protein.
-
Comparison: The non-chlorinated hydrogen atom cannot form this strong, directional bond.
Figure 2: Mechanism of enhanced binding affinity via halogen bonding.
Conclusion
The comparative analysis of biological activity between chlorinated and non-chlorinated nicotinonitriles confirms that chlorination is a potent tool for lead optimization .
-
Potency: Chlorinated derivatives consistently demonstrate 2-8x higher potency in antimicrobial and anticancer assays.
-
Bioavailability: The increase in LogP improves cellular accumulation.
-
Specificity: The directional nature of halogen bonding allows for higher specificity in target binding, potentially reducing off-target effects compared to purely hydrophobic modifications (like methyl groups).
Recommendation: For drug development pipelines focusing on nicotinonitrile scaffolds, we recommend the systematic screening of C-2 and C-6 chlorinated analogs early in the hit-to-lead phase to exploit these physicochemical advantages.
References
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov. (2009). 3
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Taylor & Francis. (2016).[1][4] 4
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.5
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. (2025).[6][7][8] 9
-
2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. PubChem.8
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. tandfonline.com [tandfonline.com]
- 5. eurochlor.org [eurochlor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Comparative Guide: 13C NMR & Characterization of 5-Chloro-2-hydrazinylnicotinonitrile
This guide provides a technical comparison and characterization framework for 5-Chloro-2-hydrazinylnicotinonitrile , a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuticals.
Compound: 5-Chloro-2-hydrazinylnicotinonitrile CAS: 1504083-71-9 (Derivative/Analog Ref: 27032-63-9 for des-cyano) Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol
Executive Summary
5-Chloro-2-hydrazinylnicotinonitrile is a functionalized pyridine building block. Its characterization relies heavily on distinguishing the hydrazinyl group substitution at C2 from the precursor (2,5-dichloronicotinonitrile) and confirming the retention of the nitrile group at C3 . This guide compares the theoretical and analog-derived 13C NMR shifts to provide a robust assignment strategy for researchers.
Synthesis & Experimental Protocol
The most reliable route involves the nucleophilic aromatic substitution (
Reagents:
-
Precursor: 2,5-Dichloronicotinonitrile (CAS 59782-85-3)
-
Nucleophile: Hydrazine Hydrate (80% or 64% aqueous solution)
-
Solvent: Ethanol or 1,4-Dioxane
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 2,5-dichloronicotinonitrile in 20 mL of ethanol.
-
Addition: Dropwise add 25 mmol (2.5 eq) of hydrazine hydrate at 0°C to control exotherm.
-
Reaction: Stir at room temperature for 4–6 hours. If conversion is slow (monitored by TLC), heat to mild reflux (60°C) for 2 hours.
-
Workup: The product typically precipitates as a solid. Cool to 0°C, filter, and wash with cold ethanol/water (1:1).
-
Purification: Recrystallize from ethanol if necessary.
Reaction Logic & Pathway
Caption: Nucleophilic aromatic substitution pathway favoring C2 displacement due to electronic activation by the pyridine nitrogen and the electron-withdrawing nitrile group.[1][2][3]
13C NMR Chemical Shift Comparison
Since exact literature values can vary by solvent, this table correlates the Target with its Precursor and a close Analog (5-chloro-2-hydrazinopyridine) to validate assignments.
Solvent: DMSO-d₆ (Standard for hydrazines)
| Carbon Position | Target: 5-Chloro-2-hydrazinylnicotinonitrile (Predicted/Observed range) | Precursor: 2,5-Dichloronicotinonitrile (Literature/Est.) | Analog: 5-Chloro-2-hydrazinopyridine (Experimental) | Assignment Logic |
| C2 (Ipso-Hydrazine) | 156.0 – 159.0 ppm | ~150.0 ppm (C-Cl) | 158.5 ppm | Diagnostic: Upfield shift relative to C-Cl is expected, but deshielding from ortho-CN keeps it high. |
| C3 (Ipso-CN) | 92.0 – 98.0 ppm | ~112.0 ppm | 107.3 ppm (C-H) | Key Check: Quaternary carbon. Shielded due to resonance effect of CN on the ring system. |
| C4 (Aromatic) | 138.0 – 142.0 ppm | ~142.0 ppm | 135.9 ppm | Para to the hydrazine; sensitive to resonance donation. |
| C5 (Ipso-Cl) | 118.0 – 122.0 ppm | ~132.0 ppm | 118.9 ppm | Stable: The C-Cl environment changes minimally between analog and target. |
| C6 (Aromatic) | 148.0 – 152.0 ppm | ~153.0 ppm | 144.4 ppm | Adjacent to Ring Nitrogen (deshielded). |
| -CN (Nitrile) | 115.0 – 117.0 ppm | ~114.0 ppm | Absent | Validation: Distinct peak in the 115 ppm region; absent in the analog. |
Spectral Interpretation Guide:
-
The "Disappearing" C-Cl: The C2 carbon in the precursor is typically around 150 ppm. Upon substitution with hydrazine (an electron-donating group via resonance), this signal often shifts but remains deshielded due to the adjacent Nitrogen.
-
The Nitrile Marker: Look for the sharp signal at ~115-117 ppm . This confirms the nitrile group was not hydrolyzed to an amide (which would appear >165 ppm).
-
Symmetry Check: There is no symmetry. You must observe 6 distinct Carbon signals . If fewer are seen, C3 and C5 might be overlapping, or the CN peak is weak (common for quaternary carbons).
Structural Validation Workflow
To ensure scientific integrity, rely on a "Triangulation" method using NMR, IR, and MS.
Caption: Validation workflow ensuring the nitrile is intact (IR) and the chlorine pattern is correct (MS), supported by NMR topology.
Troubleshooting & Impurities
-
Impurity A (Bis-substitution): If hydrazine is not in excess, it can bridge two pyridine rings. Check: High MW in MS, complex NMR.
-
Impurity B (Hydrolysis): If acid/base is too strong or heating is prolonged, CN converts to Amide (
). Check: Disappearance of ~116 ppm peak, appearance of ~165 ppm (C=O). -
Solvent Peaks (DMSO-d₆): Expect a septet at 39.5 ppm . Do not confuse with aliphatic impurities.
References
- Synthesis of 2-hydrazinylnicotinonitriles:Molecules2012, 17(1), 563-576. (General procedure for hydrazine substitution on chloronicotinonitriles).
-
Analog Data (5-Chloro-2-hydrazinopyridine): PubChem Compound Summary for CID 13590464. Link
- Precursor Data (2,5-Dichloronicotinonitrile):Journal of Heterocyclic Chemistry1985, 22, 1369. (Synthesis and properties of chloronicotinonitriles).
- Pyridine 13C NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for pyridine shift additivity rules).
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-hydrazinylnicotinonitrile
Executive Directive
5-Chloro-2-hydrazinylnicotinonitrile (CAS: 1504083-71-9) is a high-value, high-risk intermediate often employed in the synthesis of kinase inhibitors. Its structure combines three distinct hazard classes: a pyridine core (irritant/solvent effects), a nitrile moiety (metabolic toxicity), and a hydrazine group (high-potency sensitizer/reducing agent).
The Core Safety Thesis: Treat this compound not just as an irritant, but as a potential mutagen and sensitizer . Standard "lab coat and gloves" protocols are insufficient. The hydrazine functionality allows for rapid dermal absorption and immune system sensitization, while the nitrile group presents risks of metabolic cyanide generation upon ingestion or high-dose inhalation.
Hazard Architecture & Risk Assessment
Before selecting PPE, you must understand the mechanism of the hazard.
| Functional Group | Primary Hazard Mechanism | Critical Risk |
| Hydrazine (-NHNH₂) | Nucleophilic Attack / Alkylation: Reacts with cellular macromolecules (DNA/Proteins). | Sensitization: Even trace exposure can induce permanent allergic hypersensitivity. Potential carcinogen.[1][2][3] |
| Nitrile (-CN) | Metabolic Release: Metabolizes in the liver to release cyanide ions (slow release). | Systemic Toxicity: Cellular hypoxia (inhibits cytochrome c oxidase). |
| Chloro-Pyridine | Lipophilicity: Enhances ability to penetrate the stratum corneum (skin barrier). | Transport: Acts as a carrier, pulling the toxic hydrazine moiety into the bloodstream. |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE must be selected based on permeation kinetics, not just material compatibility.
A. Hand Protection (The "Double-Barrier" System)
Do NOT rely on single thin-mil nitrile gloves. Hydrazine derivatives can permeate standard nitrile in <15 minutes.
-
Primary Layer (Inner): 4-mil Nitrile (Examination grade) – Comfort and sweat absorption.
-
Secondary Layer (Outer - Handling Solid): 5-8 mil Extended Cuff Nitrile (High-Risk grade).
-
Secondary Layer (Outer - Handling Solutions): Silver Shield / 4H (Laminate) gloves are mandatory if handling concentrated stock solutions (>100mM).
-
Why? Laminate films provide >480 min breakthrough time against hydrazines and organic solvents.
-
B. Respiratory Protection[1][2][4][5][6][7][8][9]
-
Solid State (Weighing): Handling the powder poses the highest risk of inhalation sensitization.
-
Minimum: N95 (US) or P2 (EU) disposable respirator inside a Fume Hood.
-
Recommended: Half-face respirator with P100 (HEPA) cartridges if weighing outside a containment enclosure (not recommended).
-
-
Solution State:
-
If heating or refluxing outside a closed system: Full-face respirator with ABEK-P3 (Multi-gas + Particulate) cartridges. Hydrazines have low odor thresholds; by the time you smell it, you are overexposed.
-
C. Body & Eye Defense[2][7][10]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of crystal dust bypassing side shields.
-
Body: Tyvek® Lab Coat (Disposable) over standard cotton lab coat.
-
Reasoning: Hydrazines bind to cotton fibers and cannot be washed out effectively. Disposable outer layers prevent cross-contamination of communal lab coats.
-
Operational Workflow: From Storage to Synthesis
Phase 1: Storage & Stability
-
Condition: Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Segregation: Store away from oxidizers (e.g., permanganates, peroxides) and acids .[4]
Phase 2: Weighing & Solubilization (Critical Control Point)
-
Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun before weighing to prevent "fly-away" powder.
-
The "Solvent Trap" Method:
-
Tare the vial with solvent (if possible) or tare the empty vial.
-
Add solid.
-
Immediately add the solvent to the solid to wet it down. Do not transport dry powder around the lab.
-
Solvent Choice: DMSO or DMF are common but enhance skin permeation. If using DMSO, the Laminate Glove rule is absolute.
-
Phase 3: Reaction Monitoring
-
TLC/LCMS: When taking aliquots, assume the syringe exterior is contaminated. Wipe with a chemically compatible wipe before removing from the hood.
-
Glassware: Rinse all glassware with a 5% bleach solution inside the hood before removing it for washing. This oxidizes residual hydrazine traces (see Disposal).
Emergency Response & Decontamination
Spill Management
Do NOT use paper towels to wipe up a powder spill.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don Tyvek suit and double gloves.
-
Wet Method: Cover the powder spill with a pad dampened in 5% Sodium Hypochlorite (Bleach) .
-
Chemistry:
-
Warning: This reaction is exothermic. Apply bleach slowly.
-
-
Clean: Scoop up the damp slurry into a hazardous waste container.
Exposure First Aid[12][13]
-
Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol/acetone (increases absorption).
-
Inhalation: Move to fresh air immediately. Medical observation is required for 24 hours due to the potential for delayed pulmonary edema.
Disposal & Waste Management
Never dispose of hydrazine derivatives in the general trash or down the drain.
-
Segregation: Create a specific satellite accumulation area labeled: "Toxic - Hydrazine/Nitrile Waste - High BTU."
-
Quenching (Small Scale Only):
-
For trace residues in glassware: Soak in 10% bleach for 24 hours.
-
Caution: Do not bleach large quantities (>1g) due to heat and gas generation.
-
-
Primary Disposal: The only recommended disposal method for bulk material is High-Temperature Incineration via a licensed chemical waste contractor.
Visual Protocol: Safe Handling Lifecycle
Figure 1: Operational workflow emphasizing the containment of dust during weighing and the segregation of waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Hydrazine Derivatives Safety Data. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitriles and Pyridines Classification. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
